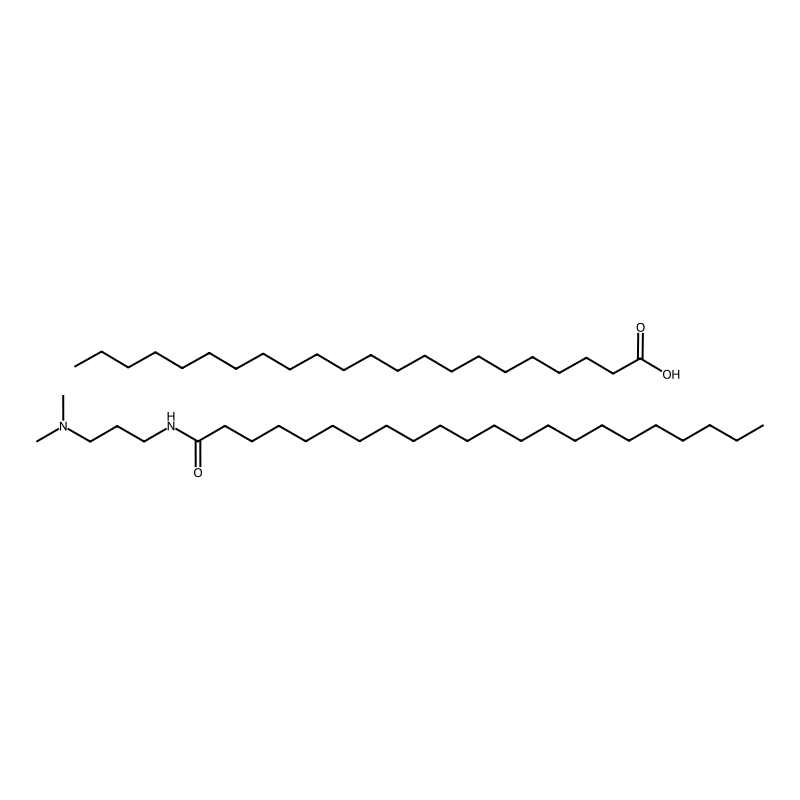Behenamidopropyl dimethylamine behenate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Behenamidopropyl dimethylamine behenate is a cationic surfactant derived from behenic acid, which is a long-chain fatty acid with 22 carbon atoms. This compound is characterized by its unique structure that combines a long hydrophobic tail with a positively charged amine group, making it effective in various applications, particularly in personal care and cosmetic formulations. The molecular formula of behenamidopropyl dimethylamine behenate is , and it has a molecular weight of approximately 765.33 g/mol .
This compound functions as an emulsifier, conditioning agent, and surfactant, providing both cleansing and moisturizing properties. Its ability to form stable emulsions and reduce surface tension makes it particularly useful in hair care products, skin creams, and lotions.
- Quaternization: The amine groups can react with alkyl halides to form quaternary ammonium compounds, enhancing their surfactant properties.
- Hydrolysis: In the presence of water, the ester bonds can hydrolyze, potentially releasing behenic acid and dimethylamine derivatives.
- Neutralization: When reacted with acids, it can form salts which may alter its solubility and activity in formulations.
These reactions are crucial for modifying the properties of behenamidopropyl dimethylamine behenate for specific applications .
Behenamidopropyl dimethylamine behenate exhibits several biological activities that contribute to its utility in personal care products:
- Antimicrobial Properties: It has been shown to possess antimicrobial activity against various pathogens, making it suitable for use in antimicrobial formulations .
- Conditioning Effects: This compound acts as a conditioning agent for hair and skin, helping to improve texture and manageability by reducing static and enhancing moisture retention.
- Skin Compatibility: It is generally well-tolerated on the skin, although individual sensitivities may occur.
Research indicates that its cationic nature allows it to adhere effectively to negatively charged surfaces such as hair and skin, providing prolonged conditioning effects .
The synthesis of behenamidopropyl dimethylamine behenate typically involves the following steps:
- Formation of Behenamidopropyl Dimethylamine: This is achieved by reacting behenic acid with dimethylamine under controlled conditions to form the amide.
- Esterification: The resulting amide is then reacted with additional behenic acid or its derivatives to form the final product through esterification.
- Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
These methods ensure that the final compound retains its functional properties while meeting industry standards for purity and efficacy .
Behenamidopropyl dimethylamine behenate finds extensive use in various industries due to its multifunctional properties:
- Cosmetics: Commonly used in shampoos, conditioners, skin creams, and lotions for its emulsifying and conditioning effects.
- Pharmaceuticals: Acts as an excipient in drug formulations due to its ability to enhance solubility and stability.
- Industrial Cleaning Products: Utilized in formulations requiring effective surfactants for dirt removal and emulsification.
Its versatility makes it a valuable ingredient across these sectors .
Studies on the interactions of behenamidopropyl dimethylamine behenate with other compounds reveal its potential synergistic effects:
- With Other Surfactants: It often enhances the performance of anionic or nonionic surfactants when used in combination, improving foaming and cleansing properties.
- In Formulations: Interaction with other active ingredients can lead to improved stability and efficacy of cosmetic products.
Understanding these interactions helps formulators optimize product performance while ensuring safety and effectiveness .
Several compounds share structural similarities with behenamidopropyl dimethylamine behenate. Below are some notable examples along with a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Behenic Acid | A saturated fatty acid that serves as a precursor. | |
| Dimethyl Stearamidopropyl Amine | Similar surfactant properties but shorter carbon chain. | |
| Dodecyl Dimethyl Amine | Shorter alkyl chain; primarily used as a surfactant. | |
| Cetyl Trimethyl Ammonium Chloride | Quaternary ammonium compound widely used in hair care. |
Behenamidopropyl dimethylamine behenate stands out due to its long hydrophobic tail which enhances emollient properties compared to shorter-chain analogs. Its specific structure allows for better adherence to hair fibers and skin surfaces, leading to superior conditioning effects .
By understanding these similarities and differences, researchers can better appreciate the unique role of behenamidopropyl dimethylamine behenate in various applications.








